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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Cat. No.: B095474 Get Quote

The indane scaffold is a privileged structure in drug discovery, offering a rigid bicyclic

framework that can appropriately position functional groups for interaction with biological

targets. The introduction of a hydroxyl group at the 2-position and a nitro group at the 5-position

of the indane ring system creates a versatile chemical intermediate. The hydroxyl group can

participate in hydrogen bonding or serve as a site for further derivatization, while the nitro

group is a well-established precursor to an amino group, opening pathways to a diverse array

of amides, sulfonamides, and heterocyclic structures. Consequently, 2-Hydroxy-5-nitroindane
represents a valuable building block for the synthesis of novel therapeutic agents and

functional materials.

Proposed Synthesis: Electrophilic Nitration of 2-
Indanol
The most direct and logical synthetic route to 2-Hydroxy-5-nitroindane is the electrophilic

aromatic substitution of the commercially available starting material, 2-indanol. The hydroxyl

group and the alkyl portion of the indane ring are both ortho-, para-directing groups, activating

the aromatic ring for electrophilic attack. The nitration is anticipated to occur primarily at the 5-

position, which is para to one of the bridgehead carbons and sterically accessible.

Causality of Experimental Choices
The chosen nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric

acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly
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electrophilic nitronium ion (NO₂⁺), the active species in the reaction.[1][2] The reaction

temperature is kept low (0-5 °C) to control the exothermic nature of the nitration and to

minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[3]

Acetic acid is employed as a co-solvent to ensure the homogeneity of the reaction mixture, as

2-indanol has limited solubility in concentrated sulfuric acid alone.

Detailed Experimental Protocol
Safety First: Nitration reactions are highly exothermic and involve the use of strong, corrosive

acids. All work must be conducted in a certified chemical fume hood, and appropriate personal

protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash

goggles with a face shield, must be worn at all times.[4][5][6][7] An ice bath should be readily

available for emergency cooling.

Materials:

2-Indanol (C₉H₁₀O, MW: 134.18 g/mol )[8][9][10][11]

Concentrated Sulfuric Acid (H₂SO₄, 98%)

Concentrated Nitric Acid (HNO₃, 70%)

Glacial Acetic Acid (CH₃COOH)

Ice

Deionized Water

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Ethyl Acetate

Hexanes
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Procedure:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-indanol

(1.0 eq) in glacial acetic acid.

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous

stirring.

Preparation of Nitrating Mixture: In a separate, pre-cooled flask, slowly add concentrated

sulfuric acid to concentrated nitric acid (1.1 eq) while maintaining the temperature below 10

°C.

Addition: Add the nitrating mixture dropwise to the cooled solution of 2-indanol over 30-60

minutes. The internal temperature of the reaction must be carefully monitored and

maintained below 5 °C.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an

additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography

(TLC).

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker

containing a large amount of crushed ice with vigorous stirring. A precipitate is expected to

form.

Work-up:

Allow the ice to melt completely. If a solid has precipitated, collect it by vacuum filtration

and wash with cold deionized water.

If the product is oily, transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x).

Combine the organic layers and wash sequentially with deionized water, saturated sodium

bicarbonate solution (to neutralize residual acid), and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to isolate 2-Hydroxy-5-nitroindane from

any isomeric byproducts.[12][13]
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Caption: Synthetic workflow for 2-Hydroxy-5-nitroindane.

Comprehensive Characterization
A thorough characterization using multiple analytical techniques is essential to confirm the

structure and assess the purity of the synthesized 2-Hydroxy-5-nitroindane. The following

sections provide the predicted data for these analyses.

Predicted Spectroscopic and Analytical Data
The predicted data are summarized in the tables below. These predictions are derived from

established principles of spectroscopy and analysis of structurally similar compounds.[14][15]

Table 1: Predicted Physical and Mass Spectrometry Data
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Parameter Predicted Value

Molecular Formula C₉H₉NO₃

Molecular Weight 179.17 g/mol

Appearance Pale yellow solid

Melting Point Not available; expected for a crystalline solid

Mass Spec (EI) [M]⁺• m/z 179

Key Fragment Ions m/z 162 ([M-OH]⁺), 133 ([M-NO₂]⁺)

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration J (Hz)

H-4 ~8.10 d 1H ~2.0

H-6 ~8.05 dd 1H ~8.5, 2.0

H-7 ~7.40 d 1H ~8.5

H-2 (CH-OH) ~4.60 p 1H ~6.0

H-1, H-3 (CH₂) ~3.25 & ~2.90 m 4H -

OH ~2.50 (variable) br s 1H -

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-5 (C-NO₂) ~147.0

C-7a ~146.5

C-3a ~141.0

C-4 ~124.0

C-6 ~122.5

C-7 ~120.0

C-2 (CH-OH) ~75.0

C-1, C-3 (CH₂) ~39.0

Table 4: Predicted FT-IR Data

Functional Group Predicted Absorption Range (cm⁻¹)

O-H stretch (hydroxyl) 3500 - 3200 (broad)

C-H stretch (aromatic) 3100 - 3000

C-H stretch (aliphatic) 3000 - 2850

N-O stretch (asymmetric) 1550 - 1475 (strong)

C=C stretch (aromatic) 1600 - 1450

N-O stretch (symmetric) 1360 - 1290 (strong)

Rationale for Predicted Data
NMR Spectroscopy: In the ¹H NMR spectrum, the aromatic protons are significantly

deshielded due to the electron-withdrawing effect of the nitro group, with protons ortho and

para to the nitro group appearing furthest downfield.[16][17][18] The benzylic protons on C1

and C3 will be diastereotopic and are expected to show complex splitting patterns. In the ¹³C

NMR spectrum, the carbon attached to the nitro group (C-5) and the carbons of the aromatic

ring will be significantly downfield.[19][20]
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Infrared Spectroscopy: The IR spectrum is expected to show a strong, broad absorption for

the O-H stretch of the alcohol. Two very strong and characteristic bands for the asymmetric

and symmetric N-O stretching of the aromatic nitro group will be prominent.[21][22][23][24]

[25]

Mass Spectrometry: Under electron ionization (EI), the molecular ion peak is expected at m/z

179. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂

(46 Da) and NO (30 Da).[26][27][28][29][30] The loss of a hydroxyl radical (17 Da) is also a

plausible fragmentation pathway.
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Caption: Logical workflow for the characterization of 2-Hydroxy-5-nitroindane.

Conclusion
This technical guide presents a detailed and scientifically grounded approach to the synthesis

and characterization of 2-Hydroxy-5-nitroindane. By leveraging the well-established chemistry

of electrophilic nitration on the readily available 2-indanol, a clear and actionable synthetic

protocol is provided. The comprehensive set of predicted analytical data offers a valuable

reference for researchers to confirm the successful synthesis and purity of this promising

chemical intermediate. The strategic placement of the hydroxyl and nitro functionalities on the

rigid indane core makes this molecule a highly attractive building block for future applications in

drug discovery and advanced materials development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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